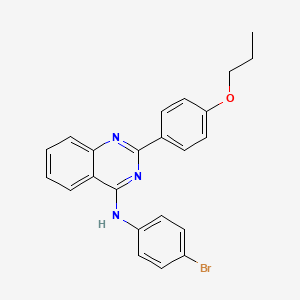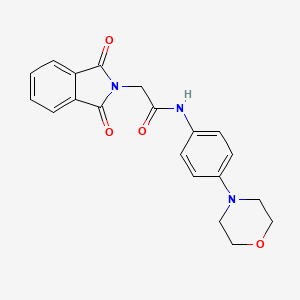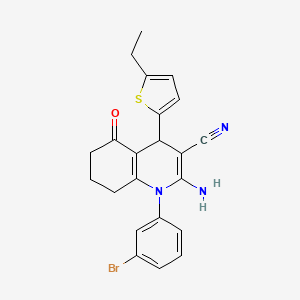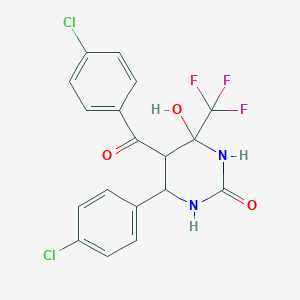![molecular formula C28H23NO B11632350 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline](/img/structure/B11632350.png)
1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a phenyl group, a propoxyphenyl group, and a benzoquinoline core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline can be synthesized through various methods, including Friedländer condensation and multicomponent synthesis. The Friedländer condensation involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . Multicomponent synthesis, on the other hand, involves the reaction of multiple reactants in a single step, often catalyzed by L-proline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hantzsch esters.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
- Quinoline N-oxides (oxidation).
- Reduced quinolines (reduction).
- Substituted quinolines (substitution).
Scientific Research Applications
1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Phenyl-3-(4-methoxyphenyl)benzo[f]quinoline.
- 1-Phenyl-3-(4-ethoxyphenyl)benzo[f]quinoline.
- 1-Phenyl-3-(4-butoxyphenyl)benzo[f]quinoline .
Uniqueness: 1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline is unique due to its specific propoxyphenyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C28H23NO |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-phenyl-3-(4-propoxyphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C28H23NO/c1-2-18-30-23-15-12-22(13-16-23)27-19-25(20-8-4-3-5-9-20)28-24-11-7-6-10-21(24)14-17-26(28)29-27/h3-17,19H,2,18H2,1H3 |
InChI Key |
OSHZNHBHDUAOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)
![ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632305.png)

![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
![2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B11632318.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632323.png)


![ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632354.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)
![4-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11632362.png)
